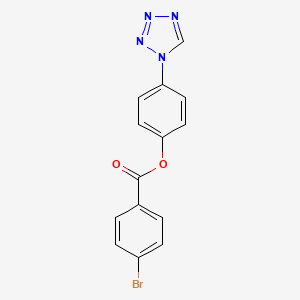
4-(1H-tetrazol-1-yl)phenyl 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-bromobenzoate is a compound that features a tetrazole ring and a bromobenzoate moiety. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-bromobenzoate typically involves the formation of the tetrazole ring followed by esterification with 4-bromobenzoic acid. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds readily in water, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient conversion of nitriles to tetrazoles under mild conditions . The esterification step can be carried out using standard esterification techniques with 4-bromobenzoic acid and appropriate catalysts.
化学反応の分析
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although it is generally stable under mild conditions.
Cycloaddition Reactions: Tetrazoles are known to undergo cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or other nucleophiles can be used under mild conditions.
Oxidation/Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Cycloaddition: Catalysts such as copper(I) salts are often used to facilitate these reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while cycloaddition can produce complex heterocyclic structures .
科学的研究の応用
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: The stability and electronic properties of tetrazoles make them suitable for use in advanced materials, such as polymers and explosives.
Biological Studies: Tetrazoles are used in biochemical assays and as ligands in coordination chemistry.
作用機序
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-bromobenzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole moiety can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these biological targets, leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: Similar in structure but with a triazole ring instead of a tetrazole.
4-(1H-1,2,3-Triazol-1-yl)phenyl Benzoate: Another similar compound with a triazole ring.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-bromobenzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to participate in diverse chemical reactions and its stability under various conditions make it a valuable compound in research and industrial applications .
特性
分子式 |
C14H9BrN4O2 |
|---|---|
分子量 |
345.15 g/mol |
IUPAC名 |
[4-(tetrazol-1-yl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C14H9BrN4O2/c15-11-3-1-10(2-4-11)14(20)21-13-7-5-12(6-8-13)19-9-16-17-18-19/h1-9H |
InChIキー |
VRVDCAFJKBKLQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


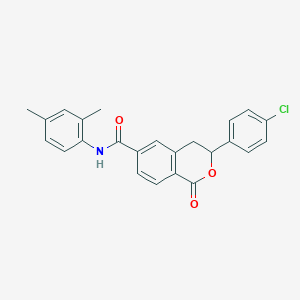
![N,N,2-trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B14981795.png)
![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B14981802.png)
![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981810.png)
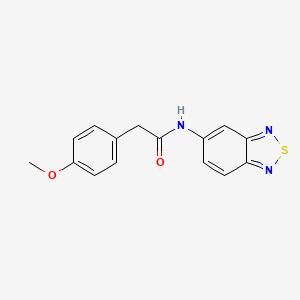
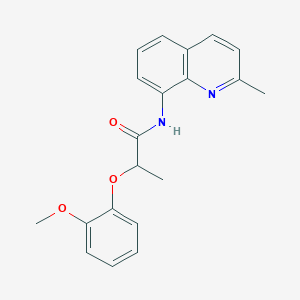
![N-[3-(dimethylamino)propyl]-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide](/img/structure/B14981827.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B14981839.png)
![N-[2-(1-Cyclohexen-1-yl)ethyl]-5-(4-methoxyphenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B14981849.png)
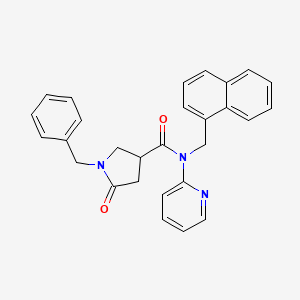
![7-(2-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981856.png)
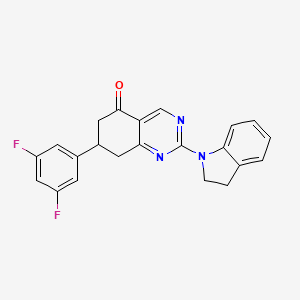
![6-ethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981873.png)
![1-{4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}butan-1-one](/img/structure/B14981881.png)
